) bis [2-(4-tert-butyL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is a relatively new chemical entity that has garnered attention due to its unique structural and chemical properties. It is synthesized from 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The compound features a phosphorus atom that is four-coordinated, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is synthesized through a reaction involving 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The reaction proceeds with high yield and involves the use of single crystal X-ray diffraction (XRD), multinuclear nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to confirm the structure .
Industrial Production Methods
While specific industrial production methods for bis[2-(4-tert-butyl)phen]ethylphosphine sulfide are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The use of flow microreactor systems has been suggested for the efficient and sustainable production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can be performed to revert the compound to its original state or to form new derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
Scientific Research Applications
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of bis[2-(4-tert-butyl)phen]ethylphosphine sulfide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ability to form stable complexes with metals makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers and has similar structural features.
2,4-Ditert-butylphenol: Known for its antioxidant properties, this compound shares the tert-butyl group but differs in its overall structure and applications.
Uniqueness
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is unique due to its four-coordinated phosphorus atom and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C40H40F6IrN4P |
---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C15H16N.C10H8N2.F6P.Ir/c2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*4-7,9-11H,1-3H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
JBALAFUSTDWDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.